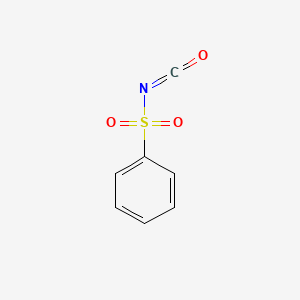
Azacyclotridecane
Vue d'ensemble
Description
Azacyclotridecane, also known as 1-azacyclotridecane, is a heterocyclic organic compound with the molecular formula C₁₂H₂₅N. It is a twelve-membered ring containing one nitrogen atom, making it a macrocyclic amine.
Applications De Recherche Scientifique
Azacyclotridecane has several scientific research applications, including:
Biology: Investigated for its potential as a scaffold for drug design and delivery systems.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Azacyclotridecane can be synthesized through the reduction of 12-aminododecanolactam using nickel catalysis. The process involves the following steps :
- A three-necked round-bottomed flask is equipped with a magnetic stir bar and charged with nickel (II) chloride ethylene glycol dimethyl ether complex and 12-aminododecanolactam.
- The reaction vessel is evacuated and backfilled with argon, followed by the addition of toluene.
- The mixture is heated to 115°C and stirred for 10 minutes.
- Phenylsilane is added dropwise, and the reaction is maintained at 115°C for 24 hours.
- The reaction mixture is cooled, diluted with ethyl acetate, and treated with aqueous sodium hydroxide.
- The product is purified by rotary evaporation and vacuum drying to yield this compound as a light green oil.
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: Azacyclotridecane undergoes various chemical reactions, including:
Reduction: The reduction of 12-aminododecanolactam to this compound using nickel catalysis.
Substitution: Reaction with formaldehyde and nitroalkanes in the presence of metal ions to form complexed macrocycles.
Common Reagents and Conditions:
Nickel (II) chloride ethylene glycol dimethyl ether complex: Used as a catalyst in reduction reactions.
Phenylsilane: Acts as a reducing agent.
Formaldehyde and nitroalkanes: Used in substitution reactions to form macrocycles.
Major Products:
This compound: The primary product of reduction reactions.
Complexed macrocycles: Formed in substitution reactions with formaldehyde and nitroalkanes.
Mécanisme D'action
The mechanism of action of azacyclotridecane involves its ability to form stable complexes with metal ions, which can influence various biochemical pathways. The nitrogen atom in the ring structure acts as a coordination site for metal ions, facilitating the formation of macrocyclic complexes. These complexes can interact with biological targets, such as enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Azacyclotridecane can be compared with other similar macrocyclic amines, such as:
Azacyclododecane: An eleven-membered ring with one nitrogen atom.
Azacyclotetradecane: A thirteen-membered ring with one nitrogen atom.
Dithiazacycloalkanes: Compounds containing sulfur and nitrogen atoms in the ring structure.
Uniqueness: this compound is unique due to its twelve-membered ring structure, which provides a balance between ring strain and flexibility. This makes it an ideal candidate for forming stable complexes with metal ions and for use in various applications.
Propriétés
IUPAC Name |
azacyclotridecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N/c1-2-4-6-8-10-12-13-11-9-7-5-3-1/h13H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFADJPZTTUWZMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCCNCCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10183696 | |
| Record name | Azacyclotridecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
295-03-4 | |
| Record name | Azacyclotridecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=295-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azacyclotridecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000295034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azacyclotridecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Azacyclotridecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.489 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1265570.png)



![2-[Bis(2-hydroxyethyl)amino]-5-nitrophenol](/img/structure/B1265575.png)








